6-Undecanone chemical properties and structure
6-Undecanone chemical properties and structure
An In-depth Technical Guide to 6-Undecanone: Chemical Properties and Structure
Introduction
6-Undecanone, also known by synonyms such as dipentyl ketone and diamyl ketone, is a symmetrical aliphatic ketone.[1][2] It is a colorless to pale yellow liquid characterized by a fruity odor.[3][4] This document provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-undecanone, intended for researchers, scientists, and professionals in drug development and chemical synthesis. While naturally occurring in some plants like coriander and sweet osmanthus, its primary applications are in industrial and laboratory settings.[1][3][5]
Chemical Structure and Identifiers
6-Undecanone possesses a simple, symmetrical structure with a carbonyl group located at the sixth carbon of an eleven-carbon chain. This symmetry results in less complex ¹H and ¹³C NMR spectra compared to its asymmetrical isomers.[4]
Table 1: Structural Identifiers for 6-Undecanone
| Identifier | Value |
| IUPAC Name | undecan-6-one[1] |
| Molecular Formula | C₁₁H₂₂O[1][2] |
| CAS Number | 927-49-1[1][2] |
| Canonical SMILES | CCCCCC(=O)CCCCC[4] |
| InChI | InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3[1][2] |
| InChIKey | ZPQAKYPOZRXKFA-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
The physical and chemical properties of 6-undecanone are well-documented, making it suitable for various applications, including as a solvent and a reference standard.[3][6]
Table 2: Quantitative Physicochemical Data for 6-Undecanone
| Property | Value | Source(s) |
| Molecular Weight | 170.29 g/mol | [1][4][7] |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Melting Point | 14.0 - 15.0 °C | [1][6] |
| Boiling Point | 228 °C (at 760 mm Hg) | [1][3] |
| Density | 0.826 - 0.836 g/mL at 25 °C | [1][3] |
| Refractive Index | 1.424 - 1.430 at 20 °C | [1] |
| Flash Point | 88 °C (191 °F) | [5][7] |
| Vapor Pressure | 0.05 mmHg | [7] |
| Water Solubility | 0.05 mg/mL at 25 °C (insoluble) | [1][4] |
| LogP | 3.7 - 4.09 | [7][8] |
Solubility Profile: 6-Undecanone is largely insoluble in water but demonstrates good solubility in organic solvents.[4][9] It is miscible with ethanol at room temperature and highly soluble in halogenated solvents like chloroform and polar aprotic solvents such as acetone.[4] This solubility profile is crucial for its application in extraction processes and as a reaction medium.[4]
Synthesis and Experimental Protocols
Several synthetic routes are available for the production of 6-undecanone. The choice of method often depends on the desired scale, purity, and availability of starting materials.
Ketonization of Hexanoic Acid
A prominent and green chemistry-aligned method for synthesizing 6-undecanone is the ketonic decarboxylation of hexanoic acid.[4] This process involves the catalytic conversion of two carboxylic acid molecules into a symmetrical ketone, with carbon dioxide and water as the only byproducts.[4]
Experimental Protocol Overview: The reaction is typically performed in a continuous flow reactor.[10] Hexanoic acid is passed over a solid catalyst at elevated temperatures. Zirconia (ZrO₂) based catalysts, particularly high-surface-area zirconia aerogels, have shown high conversion (72.3%) and selectivity (92.6%) for this transformation.[10] The process can be operated for extended periods without significant loss of catalyst activity and requires no additional solvent or carrier gas.[10]
The general workflow for this synthesis is outlined in the diagram below.
Diagram 1: Synthesis of 6-Undecanone via Ketonization.
Other Synthetic Methods
Other reported methods for the synthesis of 6-undecanone include:
-
Oxidation of Alcohols: The corresponding secondary alcohol, 6-undecanol, can be oxidized to produce 6-undecanone.[4]
-
Claisen Condensation: This method involves the reaction between hexanoic acid and pentanoic acid.[4]
-
From Caproic Acid: An older method describes the production from caproic (hexanoic) dicarboxylic acid with dilute sulfuric acid.[3]
A combined biotechnological and chemical approach has also been patented, where microorganisms first produce hexanoic acid from ethanol or acetate, which is then extracted and subjected to chemical ketonization.[11]
Applications in Research and Industry
6-Undecanone's chemical properties make it a versatile compound in several fields.
-
Solvent and Extraction Medium: It is used as a solvent for analyzing complex organic mixtures, such as the products of lignin pyrolysis.[3][4] Its properties are also well-suited for supported liquid membrane (SLM) extraction, a technique used for sample pretreatment in analytical chemistry, for instance, prior to capillary zone electrophoresis.[3][4]
-
Flavoring Agent: 6-Undecanone is used in the food industry as a flavoring agent.[1][7]
-
Potential Fuel Additive: Due to its structural similarity to components in diesel fuel, it has been investigated as a potential fuel additive.[4]
-
Insect Repellent: Like its isomer 2-undecanone, it is known to have insect repellent properties.[6][7]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the biological activities and signaling pathways directly involving 6-undecanone. Much of the available literature focuses on its isomer, 2-undecanone, which has been shown to modulate inflammatory responses through the Nrf2/HO-1 and NF-κB pathways and regulate neutrophil activity.[12][13] While isomers can have different biological effects, studies on 2-undecanone may provide a starting point for future investigations into the bioactivity of 6-undecanone.
Safety and Handling
6-Undecanone is classified as a combustible liquid and may be harmful if swallowed.[5] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended. It should be stored in a well-ventilated place away from heat and open flames. When heated to decomposition, it may emit acrid smoke and irritating fumes.[3]
References
- 1. 6-Undecanone | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Undecanone [webbook.nist.gov]
- 3. 6-Undecanone | 927-49-1 [chemicalbook.com]
- 4. Buy 6-Undecanone | 927-49-1 [smolecule.com]
- 5. 6-undecanone, 927-49-1 [thegoodscentscompany.com]
- 6. 6-Undecanone Analytical Standard, Affordable Price & High Purity [nacchemical.com]
- 7. guidechem.com [guidechem.com]
- 8. 6-Undecanone | 927-49-1 [amp.chemicalbook.com]
- 9. 6-Undecanone(927-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2020104429A1 - Method of producing higher alkanones, preferably 6-undecanone, and derivatives thereof - Google Patents [patents.google.com]
- 12. 2-undecanone protects against fine particles-induced heart inflammation via modulating Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Undecanone derived from Pseudomonas aeruginosa modulates the neutrophil activity - PMC [pmc.ncbi.nlm.nih.gov]
